5'-Adenylic acid, N-(4-aminobutyl)-

Description

Significance of Adenylic Acid Modifications in Biochemical Systems

Adenylic acid, or adenosine (B11128) monophosphate (AMP), is a fundamental building block of RNA and a key player in cellular energy metabolism and signaling. youtube.comwikipedia.org Modifications to the core structure of adenylic acid can have profound effects on its biochemical properties and interactions. In nature, these modifications are integral to a variety of biological processes. For instance, the covalent attachment of an AMP molecule to a protein, a post-translational modification known as AMPylation or adenylylation, can regulate the protein's stability, enzymatic activity, and cofactor binding capabilities. wikipedia.orgnih.gov This process is crucial for cellular homeostasis and is also exploited by bacterial pathogens to interfere with host cell functions. wikipedia.orgnih.gov

Enzyme-catalyzed modifications to DNA bases, including adenine (B156593), are also critical for a range of cellular functions such as chromatin structure, gene expression regulation, and defense against viral DNA. nih.gov The diversity of these modifications is more extensive than once thought, with ongoing research uncovering new forms of base modifications in various organisms. imb.decam.ac.uk The study of these natural modifications provides the inspiration and the foundation for the rational design of synthetic modified nucleotides for research purposes.

Historical Perspective on Nucleotide Analogue Development for Research Applications

The development of nucleotide analogues has a rich history rooted in medicinal chemistry and the quest for therapeutic agents. nih.gov Initially, research focused on creating analogues that could act as antiviral or anticancer drugs by interfering with DNA and RNA synthesis. nih.govwikipedia.org These early efforts involved structural modifications to the sugar, nucleobase, or phosphate (B84403) components of the nucleotide. researchgate.netrsc.org For example, the introduction of fluorine or the alteration of the sugar ring led to clinically significant compounds. nih.gov

Over time, the application of nucleotide analogues expanded beyond therapeutics into the realm of basic research. Scientists began to design and synthesize these molecules as chemical probes to study the function of enzymes and other proteins that interact with nucleotides. nih.govmskcc.org This shift was driven by the need for tools that could dissect complex biological pathways with high specificity and temporal control. tandfonline.com The development of techniques to attach labels (like fluorescent tags or biotin) to nucleotide analogues further enhanced their utility as probes for a wide range of applications, including microscopy and proteomic analyses. mskcc.org

Classification and Structural Context of N-(4-Aminobutyl)-5'-Adenylic Acid as a Chemical Probe

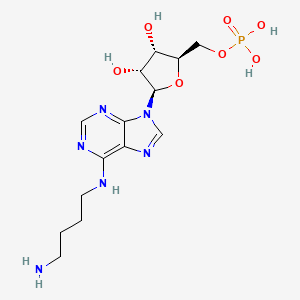

N-(4-Aminobutyl)-5'-Adenylic Acid is a derivative of adenosine 5'-monophosphate. Structurally, it is characterized by the attachment of a 4-aminobutyl group to the phosphate moiety of adenylic acid. This modification introduces a primary amine at the end of a four-carbon aliphatic chain, which significantly alters the chemical properties of the parent molecule. This terminal amine provides a reactive handle for conjugation to other molecules, such as fluorescent dyes, affinity tags, or solid supports, making it a versatile chemical probe.

Chemical probes are small molecules designed to study and manipulate biological systems with precision. mskcc.orgtandfonline.com N-(4-Aminobutyl)-5'-Adenylic Acid fits into this category as it can be used to investigate the active sites of enzymes that bind ATP or ADP, or to create affinity chromatography resins for the purification of such enzymes. The butyl chain acts as a spacer, allowing the adenine nucleotide portion to interact with its binding site while the terminal amine is available for attachment.

Overview of Current Research Landscape for Modified Adenine Nucleotides

The field of modified adenine nucleotide research is vibrant and continually expanding. Current research encompasses a wide array of applications, from the development of new therapeutic agents to the creation of sophisticated molecular tools. nih.govnih.gov There is a growing interest in using modified nucleotides to study RNA modifications and their role in gene expression and disease. oup.comnih.govresearchgate.net Next-generation sequencing technologies are being adapted to map these modifications across the transcriptome, providing new insights into their function. researchgate.net

Furthermore, modified adenine nucleotides are central to the development of chemical probes for studying a variety of protein targets. tandfonline.comnih.gov The rational design of these probes, often guided by structural biology and computational methods, allows for the investigation of specific protein functions within the complex environment of the cell. nih.govtandfonline.com The ongoing discovery of new enzymatic modifications of adenine in DNA and RNA continues to fuel the development of novel modified nucleotides to study these pathways. imb.decam.ac.uk

Structure

2D Structure

3D Structure

Properties

CAS No. |

78261-65-1 |

|---|---|

Molecular Formula |

C14H23N6O7P |

Molecular Weight |

418.34 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-[6-(4-aminobutylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C14H23N6O7P/c15-3-1-2-4-16-12-9-13(18-6-17-12)20(7-19-9)14-11(22)10(21)8(27-14)5-26-28(23,24)25/h6-8,10-11,14,21-22H,1-5,15H2,(H,16,17,18)(H2,23,24,25)/t8-,10-,11-,14-/m1/s1 |

InChI Key |

SNUAPXPJVSPGRN-IDTAVKCVSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)NCCCCN |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NCCCCN |

Origin of Product |

United States |

Ii. Synthetic Methodologies for N 4 Aminobutyl 5 Adenylic Acid and Analogues

Strategies for Regioselective Functionalization of the Adenine (B156593) Moiety

Achieving regioselectivity—the control of where the new chemical group attaches to the adenine ring—is a central challenge in the synthesis of N-substituted adenosine (B11128) derivatives.

Direct N-alkylation is a common strategy for introducing the 4-aminobutyl group. This typically involves the reaction of an adenosine derivative with a suitable alkylating agent. One effective method involves a Dimroth rearrangement. nih.gov This process begins with the direct 1-N-alkylation of a protected adenosine derivative, such as 2',3',5'-tri-O-acetyladenosine, using an alkyl halide in a solvent like N,N-dimethylformamide (DMF) with the aid of a base like barium carbonate. nih.gov This initial alkylation at the N1 position is often quantitative. nih.gov The subsequent rearrangement, typically carried out in aqueous ammonia, shifts the alkyl group from the N1 to the N6 position, yielding the desired N6-substituted adenosine. nih.gov

Another approach to control regioselectivity involves the use of protecting groups. For instance, trimethylsilyl (B98337) derivatives of N6-acetyl-2',3',5'-tri-O-acetyladenosine can be reacted with alkyl halides to form stable 1-N-substituted adenosines, which can then undergo the Dimroth rearrangement to produce pure N6-substituted products. nih.gov The choice of solvent and base can also influence the site of alkylation. Studies on the N-alkylation of the indazole scaffold, a related heterocyclic system, have shown that the combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) can favor N-1 alkylation. beilstein-journals.org Conversely, certain substituents on the heterocyclic ring can direct alkylation to other positions. beilstein-journals.org

| Method | Key Reagents | Outcome | Reference |

| Dimroth Rearrangement | 2',3',5'-tri-O-acetyladenosine, alkyl halide, BaCO3, DMF, aqueous ammonia | Regioselective N6-alkylation | nih.gov |

| Silyl-Protected Adenosine | N6-acetyl-2',3',5'-tri-O-acetyladenosine, TMSCl, alkyl halide, aqueous ammonia | Formation of stable 1-N-substituted intermediates, followed by rearrangement to N6-product | nih.gov |

| Solvent/Base Influence | NaH, THF | Can favor N-1 alkylation in related heterocycles | beilstein-journals.org |

This table summarizes key N-alkylation strategies for introducing a 4-aminobutyl group.

Enzymatic methods offer a high degree of specificity and can be used to synthesize N-substituted adenosine derivatives under mild conditions. While direct enzymatic introduction of an N-(4-aminobutyl) group is not extensively documented, chemo-enzymatic approaches are common. These methods combine chemical synthesis steps with enzymatic transformations. nih.govnih.gov

For example, a chemically synthesized N6-substituted adenosine derivative can be enzymatically phosphorylated to yield the corresponding 5'-monophosphate. tandfonline.com Enzymes like human NAD kinase have been employed to convert NAD derivatives into their corresponding NADP analogs, which can then be further modified. nih.govnih.gov This highlights the potential for enzymes to act on pre-modified nucleosides to generate the final nucleotide product. Purine (B94841) nucleoside phosphorylases (PNPs) are also widely used in the synthesis of nucleoside analogues through transglycosylation reactions. researchgate.net

| Enzyme Type | Application | Example | Reference |

| Kinases | Phosphorylation of modified nucleosides | Human NAD kinase converting NAD derivatives to NADP analogs | nih.govnih.gov |

| Purine Nucleoside Phosphorylases (PNPs) | Transglycosylation for nucleoside analogue synthesis | Synthesis of various nucleoside-based drugs | researchgate.net |

This table illustrates the application of enzymes in the synthesis of N-substituted adenylic acid analogues.

Solid-phase synthesis is a powerful technique for creating oligonucleotide conjugates, where a molecule like N-(4-aminobutyl)-5'-adenylic acid is attached to a growing oligonucleotide chain. mdpi.comnih.govresearchgate.net This method involves attaching the initial building block to a solid support and then sequentially adding new units. au.dk

A common strategy involves the activation of the 5'-hydroxyl group of a protected, support-bound oligonucleotide. mdpi.com Reagents like N,N'-disuccinimidyl carbonate (DSC) can be used for this activation, forming a 5'-succinimidyl carbonate intermediate. mdpi.com This reactive intermediate can then be coupled with an amino-containing ligand, such as a derivative of N-(4-aminobutyl)-5'-adenylic acid. mdpi.com Another approach involves activating a 5'-terminal phosphate (B84403) group on the oligonucleotide, followed by reaction with an amino-modified molecule. mdpi.com Automated synthesizers facilitate this process, allowing for the efficient construction of complex oligonucleotide conjugates. nih.gov

| Solid-Phase Strategy | Activation Reagent | Key Intermediate | Reference |

| 5'-Hydroxyl Activation | N,N'-Disuccinimidyl carbonate (DSC) | 5'-Succinimidyl carbonate | mdpi.com |

| 5'-Phosphate Activation | PPh3/(PyS)2 | 5'-DMAP-intermediate | mdpi.com |

This table outlines common solid-phase synthesis strategies for oligonucleotide conjugation.

Purification and Isolation Techniques for Synthetic N-(4-Aminobutyl)-5'-Adenylic Acid

Following synthesis, the desired product must be purified from a mixture of reactants, byproducts, and unreacted starting materials. A variety of chromatographic techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a primary tool for both the analysis and purification of nucleotides and their derivatives. Reverse-phase HPLC (RP-HPLC) is particularly effective for separating compounds based on their hydrophobicity. mdpi.com Ion-exchange chromatography is another valuable method, separating molecules based on their net charge, which is particularly useful for charged species like nucleotides.

Characterization of Synthetic Intermediates and Final Products

The identity and purity of synthetic intermediates and the final N-(4-aminobutyl)-5'-adenylic acid product are confirmed using a combination of spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P NMR) is essential for elucidating the molecular structure, confirming the position of the aminobutyl group on the adenine ring and the integrity of the sugar and phosphate moieties. Mass spectrometry (MS) provides precise molecular weight information, confirming the elemental composition of the synthesized compound. Ultraviolet-visible (UV-Vis) spectroscopy is used to monitor reactions and confirm the presence of the adenine chromophore.

Iii. Biochemical Interactions and Molecular Recognition of N 4 Aminobutyl 5 Adenylic Acid

Binding Affinity and Specificity with Nucleic Acids (DNA and RNA)

The interaction of N-(4-aminobutyl)-5'-adenylic acid with nucleic acids is a key area of investigation, particularly concerning its influence on hybridization, structure, and stability. The presence of the aminobutyl group introduces a positive charge that can interact with the negatively charged phosphate (B84403) backbone of DNA and RNA. nih.gov

Investigation of Hybridization Properties

The introduction of cationic groups, such as the aminobutyl moiety, into nucleic acid structures has been shown to enhance hybridization kinetics and thermodynamics. nih.gov Studies on similar modified nucleic acids, like peptide nucleic acids (PNAs) with cationic substitutions, have demonstrated a significant increase in affinity for complementary DNA strands. nih.gov This enhanced affinity is often correlated with a decrease in the dissociation rate constant and an increase in the association rate constant. nih.gov The thermodynamic driving force behind this enhanced hybridization is a more favorable enthalpy of binding, suggesting strong electrostatic interactions between the cationic modification and the nucleic acid. nih.gov

While direct studies on the hybridization properties of free N-(4-aminobutyl)-5'-adenylic acid are not extensively detailed in the available literature, the principles observed with cationically modified oligonucleotides provide a strong basis for predicting its behavior. The aminobutyl group is expected to facilitate stronger and more stable interactions with DNA and RNA through ionic bonding with the phosphate backbone.

Impact on Nucleic Acid Structure and Stability

The presence of the bulky and charged aminobutyl group could potentially alter the local helical parameters of DNA or RNA. The interaction of the positive charge with the phosphate backbone could lead to a more compact and stabilized structure. The stability of nucleic acid duplexes is also dependent on the base sequence, with G-C pairs being more stable than A-T or A-U pairs due to the number of hydrogen bonds. nih.goviitk.ac.in The introduction of a modified base like N-(4-aminobutyl)-adenine could introduce sequence-specific stability effects. mdpi.com

Interactions with Nucleotide-Binding Proteins and Enzymes

N-(4-aminobutyl)-5'-adenylic acid, as an ATP derivative, is expected to interact with a wide range of nucleotide-binding proteins and enzymes. These interactions are fundamental to many cellular processes, including signal transduction and enzyme regulation. wikipedia.orgdrugbank.com

Analysis of Binding Pockets and Allosteric Sites

The binding of nucleotides to proteins occurs in specific pockets that are structurally adapted to recognize the adenine (B156593) base, the ribose sugar, and the phosphate groups. The aminobutyl substitution in N-(4-aminobutyl)-5'-adenylic acid would likely occupy a specific sub-pocket within the nucleotide-binding site. The nature of this interaction—whether it is favorable or unfavorable—would depend on the specific amino acid residues lining the pocket.

In some enzymes, nucleotide binding occurs at allosteric sites, which are distinct from the catalytic site and regulate the enzyme's activity. For example, in glutamine 5-phosphoribosylpyrophosphate amidotransferase, AMP can bind to an allosteric site, leading to feedback inhibition. nih.gov The binding of N-(4-aminobutyl)-5'-adenylic acid to such allosteric sites could potentially modulate enzyme activity in a unique manner compared to unmodified AMP. The aminobutyl group could form additional interactions within the allosteric pocket, potentially leading to enhanced or altered regulatory effects.

Molecular modeling and docking studies are crucial tools for analyzing these binding interactions. For instance, in the study of adenylyl cyclase type 5, simulations have shown how the binding of G-proteins to allosteric sites can affect the enzyme's structure and its interaction with ATP. nih.gov Similar computational approaches could elucidate the specific binding mode of N-(4-aminobutyl)-5'-adenylic acid in various protein targets.

Kinetic Studies of Enzyme-N-(4-Aminobutyl)-5'-Adenylic Acid Interactions

Kinetic studies are essential for characterizing the interaction between an enzyme and its ligand. The binding and dissociation rates of N-(4-aminobutyl)-5'-adenylic acid with an enzyme would provide insights into the stability of the enzyme-ligand complex and the mechanism of interaction.

For example, kinetic studies of 5'-adenylic acid deaminase have shown that the substrate, AMP, can protect the enzyme from antibody inhibition, suggesting a conformational change upon binding. nih.gov The kinetics of how N-(4-aminobutyl)-5'-adenylic acid affects such enzymes would reveal whether the aminobutyl group alters the binding affinity (Km) or the catalytic rate (kcat).

The interaction of ligands with G protein-coupled receptors (GPCRs) can also be characterized by kinetic assays. The dissociation rate (koff) of a ligand from a receptor is a key parameter that can be influenced by allosteric modulators. universiteitleiden.nl Studying the kinetics of N-(4-aminobutyl)-5'-adenylic acid binding to purinergic receptors, for instance, could reveal its potential as an agonist, antagonist, or allosteric modulator.

Receptor-Ligand Interactions in Model Systems

The interaction of N-(4-aminobutyl)-5'-adenylic acid with receptors, particularly purinergic receptors like the adenosine (B11128) A2A receptor, is of significant interest. These receptors are involved in numerous physiological processes and are important drug targets. nih.govnih.gov

The binding of ligands to GPCRs can stabilize different conformational states of the receptor (active or inactive), which determines the downstream signaling response. nih.gov Agonists tend to bind preferentially to the active state, while inverse agonists favor the inactive state. nih.gov The chemical structure of the ligand, including substitutions on the adenine ring, plays a crucial role in determining its efficacy.

Docking studies of various ligands into the crystal structure of the adenosine A2A receptor have provided insights into the molecular basis of ligand recognition and selectivity. researchgate.netmdpi.com For instance, specific amino acid residues in the binding cavity are responsible for distinguishing between different ligands. nih.gov The aminobutyl group of N-(4-aminobutyl)-5'-adenylic acid would likely engage in specific interactions within the A2A receptor's binding pocket, influencing its binding affinity and functional activity.

The following table summarizes key research findings related to the interactions of adenosine derivatives, providing a framework for understanding the potential interactions of N-(4-aminobutyl)-5'-adenylic acid.

| Interaction Type | Key Findings | Reference |

| Nucleic Acid Hybridization | Cationic modifications on nucleic acid analogs increase binding affinity to DNA. | nih.gov |

| Enzyme Allosteric Regulation | AMP binds to allosteric sites on enzymes like glutamine 5-phosphoribosylpyrophosphate amidotransferase, causing feedback inhibition. | nih.gov |

| Receptor Binding | Ligand binding to adenosine A2A receptors is determined by specific interactions within the binding pocket, influencing receptor conformation and signaling. | nih.govnih.govmdpi.com |

Non-Covalent Interactions within Biological Milieu

The interaction of 5'-Adenylic acid, N-(4-aminobutyl)- with biological macromolecules is governed by a sophisticated network of non-covalent forces. These interactions, while individually weak, collectively contribute to the high specificity and stability of the ligand-receptor complex. The molecule's distinct chemical moieties—the adenine ring, the ribose sugar, the phosphate group, and the N-(4-aminobutyl) side chain—each participate in specific types of non-covalent bonding, including hydrogen bonds, electrostatic interactions, and hydrophobic interactions.

Hydrogen Bonding: Hydrogen bonds are critical for the directional and specific recognition of the compound. nih.gov The adenine base offers multiple sites for hydrogen bonding. The Watson-Crick edge, specifically the N1 and N6 atoms, and the Hoogsteen edge (N7) can form hydrogen bonds with the backbone or side chains of amino acids within a protein's binding pocket. researchgate.netpnas.orgresearchgate.net The N6-aminobutyl group also provides a hydrogen bond donor. Furthermore, the hydroxyl groups on the ribose portion of the molecule can establish key hydrogen bonds, often with aspartate or glutamate (B1630785) residues. researchgate.net

Electrostatic Interactions: Given its charged nature at physiological pH, the compound heavily relies on electrostatic interactions for binding. The phosphate group carries a negative charge and is a focal point for strong ionic interactions and salt bridges with positively charged amino acid residues such as arginine and lysine. acs.org The terminal amino group of the N-(4-aminobutyl) side chain is protonated, carrying a positive charge that allows for favorable electrostatic interactions with negatively charged residues like aspartate and glutamate in a binding site. cambridgemedchemconsulting.com These charge-charge interactions are fundamental for the initial recognition and stable anchoring of the ligand within a biological target. nih.gov

Hydrophobic Interactions: The nonpolar parts of the molecule contribute to binding affinity through the hydrophobic effect. iupac.org The four-carbon chain of the aminobutyl group can insert into hydrophobic pockets within a protein, displacing water molecules and increasing entropy. nih.govthescipub.com While the adenine ring is capable of polar interactions, its planar surface can also participate in stacking or hydrophobic interactions. researchgate.net The interplay of these hydrophobic forces is crucial for the proper orientation and stabilization of the ligand-protein complex.

The following tables summarize the principal non-covalent interactions involving the different components of 5'-Adenylic acid, N-(4-aminobutyl)-.

Table 1: Hydrogen Bonding Interactions

| Molecular Moiety | Potential H-Bonding Partner (Amino Acid Residues) | Type of Interaction |

|---|---|---|

| Adenine (N1, N6, N7) | Backbone amides/carbonyls, Asp, Glu, Asn, Gln | Donor/Acceptor |

| Ribose (2', 3' -OH) | Asp, Glu | Donor |

| Phosphate Group | Arg, Lys, Ser, Thr, Backbone amides | Acceptor |

Table 2: Electrostatic and Hydrophobic Interactions

| Molecular Moiety | Interacting Partner | Type of Interaction |

|---|---|---|

| Phosphate Group | Arg, Lys, Metal ions (e.g., Mg²⁺, Zn²⁺) | Electrostatic (Ionic) |

| N-(4-aminobutyl) Group (-NH3+) | Asp, Glu | Electrostatic (Ionic) |

| Butyl Chain | Hydrophobic Pockets (Ala, Val, Leu, Ile, Phe) | Hydrophobic |

Iv. Enzymatic Transformations and Metabolic Considerations in Research Models

Substrate Recognition by Nucleotide-Processing Enzymes

The introduction of the N-(4-aminobutyl) substituent alters the electronic and steric properties of the adenine (B156593) base, affecting how the molecule is recognized and processed by enzymes that typically act on AMP.

Adenylate deaminase (AMP deaminase, EC 3.5.4.6) is a key enzyme in the purine (B94841) nucleotide cycle, catalyzing the irreversible deamination of AMP to inosine (B1671953) 5'-monophosphate (IMP) and ammonia. ebi.ac.ukttu.ee This reaction plays a crucial role in maintaining the adenylate energy charge and regulating the levels of adenine nucleotides within the cell. nih.gov

Research on the interaction between 5'-Adenylic acid, N-(4-aminobutyl)- and adenylate deaminases has shown that the N-substituted analog is a poor substrate for this enzyme. The bulky and positively charged aminobutyl group at the N6 position of the adenine ring sterically hinders the binding of the molecule to the active site of adenylate deaminase. The active site of AMP deaminase is highly specific for the amino group at the 6-position of the purine ring, and any modification at this position can dramatically reduce or abolish enzymatic activity. nih.gov This resistance to deamination makes the compound a useful tool for studying other metabolic pathways without the confounding variable of its rapid conversion to IMP.

Kinases are enzymes that catalyze the transfer of a phosphate (B84403) group from a high-energy donor, such as ATP, to a substrate. In purine metabolism, adenylate kinase (EC 2.7.4.3) is responsible for the phosphorylation of AMP to ADP, a critical step in energy metabolism and nucleotide synthesis. wikipedia.org

Studies investigating the phosphorylation of N-substituted 5'-adenylic acid derivatives have demonstrated that these analogs can be recognized by certain kinases. For instance, polyphosphate kinases (PPKs) have shown a broad substrate scope, including the ability to phosphorylate modified nucleotides. d-nb.info While the native substrate AMP is often preferred, variants of PPKs have been engineered to improve activity for a wider range of purine nucleotides. d-nb.info The phosphorylation of 5'-Adenylic acid, N-(4-aminobutyl)- to its corresponding di- and triphosphate forms is a critical consideration in experimental systems, as these phosphorylated derivatives may exhibit their own distinct biological activities and metabolic fates. mdpi.com The efficiency of this phosphorylation can depend on the specific kinase and the experimental conditions.

Phosphatases and nucleotidases are hydrolase enzymes that remove phosphate groups from molecules. 5'-Nucleotidases (EC 3.1.3.5) specifically catalyze the dephosphorylation of 5'-nucleotides to their corresponding nucleosides. nih.govebi.ac.uk These enzymes are crucial for regulating the extracellular and intracellular concentrations of nucleotides and nucleosides. nih.gov

5'-Adenylic acid, N-(4-aminobutyl)- is a substrate for various phosphatases and nucleotidases. The rate of hydrolysis can be influenced by the specific enzyme and its origin. For example, ecto-5'-nucleotidase (CD73) is a key enzyme in the extracellular conversion of AMP to adenosine (B11128). nih.govnih.gov The presence of the N-(4-aminobutyl) group may alter the binding affinity and catalytic efficiency of these enzymes compared to the natural substrate, AMP. The hydrolysis of the 5'-phosphate group from 5'-Adenylic acid, N-(4-aminobutyl)- yields the corresponding nucleoside, N-(4-aminobutyl)adenosine, which can then be transported across cell membranes or further metabolized.

Influence on Purine Metabolism Pathways in Experimental Systems

By acting as a substrate or inhibitor for various enzymes, 5'-Adenylic acid, N-(4-aminobutyl)- can influence purine metabolism in experimental models. Its resistance to deamination by adenylate deaminase means that it can persist longer in cellular systems than AMP, potentially leading to the accumulation of its phosphorylated derivatives. nih.govbibliotekanauki.pl

Degradation Pathways in Cellular Extracts and Isolated Organelles

In studies using cellular extracts or isolated organelles, the degradation of 5'-Adenylic acid, N-(4-aminobutyl)- is primarily governed by the activity of phosphatases and phosphodiesterases. These preparations contain a mixture of enzymes that can hydrolyze the phosphomonoester bond. bibliotekanauki.pl The initial step is typically the removal of the 5'-phosphate group to form N-(4-aminobutyl)adenosine.

Further degradation would likely involve the cleavage of the N-glycosidic bond by nucleoside phosphorylases, separating the modified base from the ribose sugar. However, the bulky N-substituent might hinder the activity of these enzymes as well. The aminobutyl side chain itself could be a target for amine oxidases, leading to further metabolic products. The specific degradation pathway and the nature of the resulting metabolites would depend on the specific enzymatic content of the cellular extract or organelle preparation being studied.

Implications for Enzymatic Reaction Mechanisms

The use of substrate analogs like 5'-Adenylic acid, N-(4-aminobutyl)- is a powerful tool for elucidating enzymatic reaction mechanisms. researchgate.net By observing how the structural modification affects binding and catalysis, researchers can infer the critical interactions between the enzyme and its natural substrate.

V. Analytical Strategies for Structural Elucidation and Quantification in Research Contexts

Spectroscopic Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for confirming the covalent structure. mdpi.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign the signals of each proton and carbon atom in the molecule, confirming the presence and linkage of the adenine (B156593), ribose, phosphate (B84403), and N-(4-aminobutyl) moieties. ipb.ptethernet.edu.et

¹H NMR: Provides information on the number and environment of protons. Specific chemical shifts would be expected for the aromatic protons of the adenine base, the protons of the ribose sugar, and the aliphatic protons of the N-(4-aminobutyl) chain.

¹³C NMR: Reveals the carbon skeleton of the molecule. researchgate.net The distinct chemical shifts of the carbons in the purine (B94841) ring, the ribose unit, and the butyl chain help confirm the structure. ipb.pt

³¹P NMR: Is specifically used to analyze the phosphorus-containing phosphate group, confirming its presence and chemical environment.

2D NMR (e.g., COSY, HMBC): These experiments establish connectivity. Correlation Spectroscopy (COSY) identifies protons that are coupled (typically on adjacent carbons), while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings between protons and carbons, which is critical for confirming the linkage between the 4-aminobutyl group and the 5'-adenylic acid.

Table 1: Key NMR Techniques for Structural Characterization

| Technique | Purpose | Target Moieties in 5'-Adenylic acid, N-(4-aminobutyl)- |

| ¹H NMR | Identifies proton environments and spin-spin coupling. | Adenine (H2, H8), Ribose (H1' to H5'), N-(4-aminobutyl) chain (CH₂) groups. |

| ¹³C NMR | Characterizes the carbon framework of the molecule. researchgate.net | Adenine, Ribose, and N-(4-aminobutyl) carbons. |

| ³¹P NMR | Detects and characterizes the phosphate group. | 5'-phosphate group. |

| 2D-COSY | Establishes proton-proton (¹H-¹H) correlations. | Confirms adjacent protons within the ribose and aminobutyl moieties. |

| 2D-HMBC | Shows long-range proton-carbon (¹H-¹³C) correlations. | Crucial for confirming the N-P bond between the aminobutyl group and the phosphate. |

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain further structural information through fragmentation analysis. mdpi.com When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for both identification and quantification.

Molecular Ion Peak: High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to confirm the elemental composition (C₁₄H₂₅N₆O₆P) of the target molecule.

Tandem Mass Spectrometry (MS/MS): In this technique, the molecular ion is isolated and fragmented. The resulting fragmentation pattern provides a structural fingerprint. For 5'-Adenylic acid, N-(4-aminobutyl)-, characteristic fragmentation would involve the cleavage of the phosphoamide bond to the butylamine (B146782) group and the glycosidic bond linking the adenine base to the ribose sugar. nih.gov Common ionization techniques include Electrospray Ionization (ESI), which is suitable for polar molecules. mdpi.com

Table 2: Expected Mass Spectrometry Fragments

| Fragment Description | Expected Ion | Significance |

| Parent Molecule | [M+H]⁺ or [M-H]⁻ | Confirms the molecular weight of the intact compound. |

| Adenine base | [Adenine+H]⁺ | Indicates the presence of the purine nucleobase. |

| Adenosine (B11128) (no phosphate) | [Adenosine+H]⁺ | Results from cleavage of the phosphate ester bond. |

| Loss of the aminobutyl group | [M-C₄H₁₀N+H]⁺ | Confirms the identity and linkage of the side chain. |

Chromatographic Methods for Purity Assessment and Quantification (e.g., HPLC, LC-MS/MS)

Chromatographic techniques are the primary methods for separating the target compound from impurities and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is widely used for assessing the purity of synthesized 5'-Adenylic acid, N-(4-aminobutyl)-. Due to the compound's high polarity from the phosphate and sugar groups, specialized chromatographic modes are often required. mdpi.com

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for retaining and separating very polar compounds that show little or no retention on traditional reversed-phase columns. mdpi.comnih.gov

Reversed-Phase (RP) HPLC with Ion-Pairing: An alternative approach involves adding an ion-pairing agent to the mobile phase. This agent forms a neutral complex with the charged phosphate group, allowing for retention on a standard C18 reversed-phase column.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. dovepress.com This is the gold standard for quantifying low levels of the compound, especially in complex mixtures or biological samples. nih.govjfda-online.com The method relies on monitoring a specific precursor-to-product ion transition in MS/MS, which minimizes interference from other matrix components and ensures high specificity. mdpi.com

Table 3: Example LC-MS/MS Method Parameters for Nucleotide Analysis

| Parameter | Description | Reference |

| Chromatography System | Ultra-High Pressure Liquid Chromatography (UHPLC/UPLC) | nih.govmdpi.com |

| Column | HILIC or Reversed-Phase C18 | mdpi.comnih.gov |

| Mobile Phase A | Water with an additive (e.g., 0.1% formic acid, ammonium (B1175870) formate) | dovepress.commdpi.com |

| Mobile Phase B | Acetonitrile with an additive (e.g., 0.1% formic acid) | dovepress.commdpi.com |

| Detection | Triple Quadrupole Mass Spectrometer (QqQ) | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode | nih.gov |

| Quantification | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) | jfda-online.commdpi.com |

Electrophoretic Techniques for Analysis of Conjugates

Electrophoretic techniques separate molecules based on their migration in an electric field, which is dependent on their charge, size, and shape. While less common than HPLC for routine quantification, these methods can be valuable for specific applications involving conjugates.

Capillary Electrophoresis (CE) is a high-resolution technique suitable for analyzing charged species like 5'-Adenylic acid, N-(4-aminobutyl)-. Its high efficiency can allow for the separation of the target compound from structurally similar impurities or precursors, such as the parent 5'-adenylic acid (AMP). CE can be particularly useful for assessing the efficiency of conjugation reactions and for purity analysis.

In research contexts where this compound might be conjugated to larger molecules like proteins or peptides, gel electrophoresis techniques such as Two-Dimensional Gel Electrophoresis (2-DE) could be employed. nih.gov This method would be used to separate the resulting protein conjugates, which could then be identified using mass spectrometry. nih.gov

Bioanalytical Method Development for In Vitro and Ex Vivo Studies

The quantification of 5'-Adenylic acid, N-(4-aminobutyl)- in biological matrices such as plasma, whole blood, or cell lysates for in vitro and ex vivo studies presents unique challenges. mdpi.com Bioanalytical methods, typically based on LC-MS/MS, must be developed and rigorously validated to ensure reliable data. nih.gov

A primary challenge in analyzing nucleotides is their rapid metabolism in biological samples. mdpi.com For instance, adenosine has a very short half-life in blood, and similar instability could be expected for its derivatives. mdpi.com This necessitates special sample handling procedures, such as:

Immediate processing at low temperatures.

The use of collection tubes containing a "stop solution" with enzyme inhibitors and protein precipitating agents (e.g., acetonitrile) to immediately halt metabolic activity. mdpi.com

The development and validation of a bioanalytical method typically follow regulatory guidelines from agencies like the FDA and EMA. mdpi.com This ensures the method is robust, accurate, and precise for its intended purpose.

Table 4: Key Validation Parameters for Bioanalytical Methods

| Parameter | Description | Acceptance Criteria (Typical) |

| Accuracy | Closeness of the measured concentration to the nominal concentration. | Mean concentration should be within ±15% of nominal (±20% at LLOQ). |

| Precision | Variability of measurements from the same sample. | Coefficient of variation (CV) should not exceed 15% (20% at LLOQ). |

| Linearity | The ability to produce results that are directly proportional to the analyte concentration within a given range. | A calibration curve is established with a defined range and correlation coefficient. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Signal should be distinguishable from background; accuracy and precision criteria must be met. |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention time of the analyte. |

| Matrix Effect | The influence of co-eluting, undetected matrix components on the ionization of the analyte. | Assessed to ensure it does not compromise accuracy and precision. |

| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions. | Analyte concentration should remain within acceptable limits (e.g., ±15% of initial). |

Vi. Application of N 4 Aminobutyl 5 Adenylic Acid As a Research Tool

Development of Affinity Probes for Protein Isolation and Characterization

The primary amino group at the terminus of the butyl chain in N-(4-aminobutyl)-5'-adenylic acid makes it an ideal candidate for the development of affinity probes. This functional group allows for its covalent attachment to solid supports or reporter molecules, facilitating the isolation and characterization of proteins that bind to adenosine (B11128) nucleotides.

Affinity chromatography is a powerful technique for purifying proteins based on their specific binding to an immobilized ligand. N-(4-aminobutyl)-5'-adenylic acid and similar amino-functionalized adenosine nucleotides can be covalently linked to a chromatography matrix, such as agarose (B213101) beads, to create a stationary phase with high affinity for nucleotide-binding proteins. iitkgp.ac.inepa.gov

For instance, an affinity adsorbent synthesized by coupling an aminohexyl derivative of 5'-adenylic acid to Sepharose has been successfully used to purify ribonucleases (RNases). RNase T2 and RNase U2 were shown to bind specifically to a 5'-adenylate-aminohexyl-Sepharose column and could be eluted under specific pH and salt conditions. sigmaaldrich.com This methodology offers a significant improvement in purification efficiency and yield compared to traditional methods. The general applicability of synthesizing such derivatives allows for the creation of adsorbents that can reversibly bind a variety of enzymes, including dehydrogenases and kinases. nih.gov

Table 1: Examples of Proteins Purified Using Adenylate-Affinity Chromatography

| Protein | Affinity Ligand | Elution Conditions |

| RNase T2 | 5'-adenylate-aminohexyl-Sepharose 4B | 1 mM 2'(3')-AMP and >1 M NaCl at pH 4.5 |

| RNase U2-A | 5'-adenylate-aminohexyl-Sepharose 4B | pH 5.9 in the presence of 1 M NaCl |

| RNase U2-B | 5'-adenylate-aminohexyl-Sepharose 4B | Slightly higher pH than RNase U2-A |

| Glucokinase | ADP derivative on agarose | Not specified |

This table is based on data from scientific research articles.

Pull-down assays are an in vitro method used to detect and confirm protein-protein interactions. researchgate.net In this technique, a "bait" protein is captured on an immobilized ligand, which then "pulls down" its interacting partners ("prey") from a cell lysate or protein mixture. researchgate.net

N-(4-aminobutyl)-5'-adenylic acid can be utilized in pull-down assays by immobilizing it on beads to serve as an affinity ligand. This setup can be used to identify and study proteins that bind to AMP. The terminal amino group allows for easy conjugation to activated beads. Once the adenylic acid derivative is immobilized, it can be incubated with a complex protein mixture. Proteins that bind to the immobilized ligand are then isolated and can be identified using techniques like mass spectrometry. This approach is invaluable for discovering novel protein-binding partners of AMP and for verifying interactions predicted by other methods like co-immunoprecipitation. researchgate.net

Fluorescent or Spin-Labeled Analogues for Conformational Studies

To study the dynamic conformational changes of proteins and nucleic acids upon ligand binding, fluorescent or spin-labeled analogues of nucleotides are employed. The aminobutyl linker of N-(4-aminobutyl)-5'-adenylic acid provides a convenient site for attaching such reporter groups without significantly perturbing the core nucleotide structure recognized by the target biomolecule.

Fluorescently labeled adenosine analogues are powerful tools for monitoring local environmental changes and conformational rearrangements in nucleic acids and proteins. researchgate.net For example, environment-sensitive pyrimidine (B1678525) nucleoside analogues have been developed as topology-specific fluorescent probes for G-quadruplex structures. nih.gov While specific fluorescent derivatives of N-(4-aminobutyl)-5'-adenylic acid are not extensively documented in the provided context, the principle of using amine-reactive fluorescent dyes to label similar amino-functionalized nucleotides is a well-established practice.

Similarly, spin-labeling with nitroxide radicals allows for the study of molecular structure and dynamics using electron spin resonance (ESR) spectroscopy. Spin-labeled analogs of adenosylcobalamin have been synthesized to probe the binding sites of enzymes like ribonucleotide reductase. nih.gov A spin-labeled AMP analog, 8-slAMP, was synthesized and used as a competitive inhibitor to study AMP nucleosidase, revealing details about its binding sites. nih.gov The aminobutyl group of N-(4-aminobutyl)-5'-adenylic acid is a suitable attachment point for a spin label, which could then be used to investigate the conformational changes in AMP-binding proteins.

Use as a Substrate or Inhibitor for Enzymatic Assays

N6-substituted ATP derivatives have been employed to isolate ATP-dependent enzymes. Analogs of AMP, including those with modified side chains, are frequently used to probe the substrate specificity and catalytic mechanism of enzymes that interact with AMP. These analogs can act as either substrates, being turned over by the enzyme, or as inhibitors, blocking the enzyme's active site.

A study on AMP analogs with terminal carboxylate groups showed they could act as substrates for AMP aminohydrolase or as competitive inhibitors for adenylate kinase and 5'-nucleotidase. nih.gov The activity of these analogs often correlates with their conformational flexibility. Furthermore, derivatives of AMP have been designed as substrate-site-directed irreversible inhibitors of AMP aminohydrolase. nih.gov The triphosphate form of N-(4-aminobutyl)-adenosine is commercially available and is noted for its utility in isolating ATP-dependent enzymes. Given these findings, N-(4-aminobutyl)-5'-adenylic acid and its di- and triphosphate derivatives are valuable tools for enzymatic assays to determine kinetic parameters, screen for inhibitors, and elucidate enzyme mechanisms.

Table 2: Interaction of AMP Analogs with Various Enzymes

| Enzyme | Interaction Type | Analog Type |

| AMP aminohydrolase | Substrate | AMP analogs with terminal carboxylate |

| Adenylate kinase | Competitive inhibitor | AMP analogs with terminal carboxylate |

| 5'-Nucleotidase | Competitive inhibitor | AMP analogs with terminal carboxylate |

| AMP nucleosidase | Competitive inhibitor | 8-slAMP |

| ATP-dependent enzymes | Ligand for isolation | N6-substituted ATP derivatives |

This table is based on data from scientific research articles.

Investigation of Signal Transduction Pathways in Cell-Free Systems

Cell-free systems are powerful platforms for studying complex biological processes, such as signal transduction, in a controlled environment devoid of cellular complexity. nih.gov These systems allow researchers to manipulate the concentrations of individual components and observe their direct effects on signaling cascades.

AMP is a crucial signaling molecule that regulates various metabolic pathways. nih.gov Fluctuations in intracellular AMP levels are sensed by proteins like AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. lidsen.com Cell-free systems have been instrumental in dissecting the components of signal transduction pathways, such as those involving G proteins and second messengers like cAMP, which is synthesized from ATP. ebsco.comnih.gov By introducing N-(4-aminobutyl)-5'-adenylic acid or its derivatives into a cell-free system, researchers can investigate its effect on specific signaling proteins and pathways. The aminobutyl group also allows for the immobilization of the molecule, which can be used to isolate and identify downstream effectors in a signaling cascade.

Role in Synthetic Biology and Nucleic Acid Engineering

Synthetic biology aims to design and construct new biological parts, devices, and systems. Nucleic acid engineering involves the modification of DNA and RNA to create molecules with novel functions. In both fields, the availability of modified nucleotides is crucial.

Amine-labeled nucleotides, such as N-(4-aminobutyl)-5'-adenylic acid, can be incorporated into nucleic acids, providing a reactive handle for subsequent modification with fluorescent dyes, biotin, or other moieties. interchim.fr This two-step labeling method is often more economical than using pre-labeled nucleotides. Engineered polymerases have been developed that can incorporate nucleotides with modifications at the 2'-position, expanding the chemical diversity of synthetic nucleic acids for therapeutic applications like antisense oligonucleotides. springernature.comnih.gov The ability to enzymatically incorporate modified nucleotides is a key enabling technology for the in vitro selection of nucleic acid ligands (aptamers) and catalysts (ribozymes or DNAzymes). springernature.com Therefore, N-(4-aminobutyl)-5'-adenylic acid and its triphosphate form serve as valuable building blocks in synthetic biology and nucleic acid engineering for creating functionalized nucleic acids with tailored properties. mdpi.comnih.gov

Vii. Theoretical and Computational Studies on N 4 Aminobutyl 5 Adenylic Acid

Molecular Docking and Dynamics Simulations of Compound-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques for predicting and analyzing the interaction between a small molecule (ligand), such as N-(4-Aminobutyl)-5'-adenylic acid, and a macromolecular target, typically a protein. sigmaaldrich.comnih.gov These methods are fundamental in structure-based drug design and in understanding the molecular basis of a compound's biological activity. sigmaaldrich.com

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.gov The process involves generating various conformations of the ligand within the protein's binding site and scoring them based on binding energy. sigmaaldrich.com For N-(4-Aminobutyl)-5'-adenylic acid, a modified nucleotide, logical targets for docking studies would include enzymes that bind adenosine (B11128) monophosphate (AMP) or adenosine triphosphate (ATP). wikipedia.org Potential targets include:

AMP-activated protein kinase (AMPK): A key sensor of cellular energy status that is activated by AMP. nih.gov Docking studies could explore whether the N-(4-aminobutyl) modification alters the binding affinity or the activation mechanism compared to native AMP. nih.gov The binding of AMP to the γ-subunit of AMPK is known to cause a conformational change that activates the kinase. wikipedia.org

Adenylic acid deaminase: An enzyme that converts AMP to inosinic acid. Investigating the binding of N-(4-Aminobutyl)-5'-adenylic acid could reveal if it acts as a substrate or an inhibitor. nih.gov

Purine (B94841) receptors: N6-substituted ATP derivatives have been utilized to study ATP-dependent enzymes and purinergic signaling. jenabioscience.com Docking simulations could predict interactions with various adenosine receptor subtypes.

The docking process begins with obtaining the three-dimensional structures of the target protein, often from crystallographic or NMR data, and the ligand. sigmaaldrich.com Software like AutoDock Vina is then used to perform the docking calculations, which yield a set of possible binding poses ranked by their scoring functions. drugbank.com These scores, often expressed in kcal/mol, estimate the binding free energy. nih.gov

Following docking, molecular dynamics simulations can be employed to study the stability and dynamics of the predicted ligand-protein complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities. This allows for the analysis of the flexibility of the binding site, the conformational changes induced by ligand binding, and the detailed interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

A typical molecular docking and dynamics simulation workflow is summarized in the table below.

| Step | Description | Key Considerations |

| 1. Preparation | Obtain 3D structures of the ligand (N-(4-Aminobutyl)-5'-adenylic acid) and the target protein. Add hydrogen atoms and assign charges. | The quality of the initial structures is crucial for reliable results. Experimental structures are preferred. sigmaaldrich.com |

| 2. Docking | Use docking software to predict the binding poses of the ligand in the target's active or allosteric site. | The search algorithm and scoring function of the software can influence the outcome. drugbank.com |

| 3. Scoring & Analysis | Analyze the top-ranked poses. Examine key interactions like hydrogen bonds and hydrophobic contacts. | The pose with the lowest binding energy is often considered the most likely. nih.gov |

| 4. MD Simulation Setup | Place the selected ligand-protein complex in a simulation box with explicit solvent (water) and ions to neutralize the system. | The choice of force field (a set of parameters describing the potential energy of the system) is critical. |

| 5. Simulation | Run the MD simulation for a sufficient duration (nanoseconds to microseconds) to observe the system's behavior. | Requires significant computational resources. |

| 6. Trajectory Analysis | Analyze the simulation trajectory to assess the stability of the complex, ligand and protein movements, and persistent interactions. | Tools are used to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and interaction energies. |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide detailed information about the electronic properties of a molecule, which are fundamental to its structure, stability, and reactivity. wikipedia.org Methods like Density Functional Theory (DFT) are commonly used to study molecules of the size of N-(4-Aminobutyl)-5'-adenylic acid. drugbank.com

These calculations can determine a wide range of molecular descriptors:

Optimized Molecular Geometry: Predicts the most stable 3D arrangement of the atoms, including bond lengths and angles. wikipedia.org

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. drugbank.com

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. drugbank.com This is valuable for predicting how the molecule will interact with other molecules, such as enzyme active sites. drugbank.com

Global Reactivity Descriptors: Properties like chemical hardness, electronegativity, and the electrophilicity index can be calculated to provide a quantitative measure of the molecule's reactivity. wikipedia.org

For N-(4-Aminobutyl)-5'-adenylic acid, these calculations would reveal how the addition of the N-(4-aminobutyl) group to the adenine (B156593) base influences the electronic properties of the parent 5'-adenylic acid molecule. For instance, the amino group in the butyl chain would likely be a primary site for hydrogen bonding and protonation, a feature that would be clearly visible in an MEP map.

The table below presents hypothetical data from a DFT calculation on N-(4-Aminobutyl)-5'-adenylic acid, illustrating the types of insights that can be gained.

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.2 eV | Indicates the molecule's capacity to act as an electron donor. |

| LUMO Energy | -1.5 eV | Indicates the molecule's capacity to act as an electron acceptor. |

| HOMO-LUMO Gap | 4.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 8.5 D | A high dipole moment suggests a polar molecule with significant charge separation. |

| Molecular Electrostatic Potential | Negative potential around the phosphate (B84403) group and purine nitrogens; Positive potential around the terminal amino group. | Predicts sites for electrostatic interactions, such as with charged amino acid residues in a protein. drugbank.com |

Predictive Modeling of Biochemical Pathways Involving Modified Nucleotides

Modified nucleotides are integral to a wide range of biological processes, yet the functions of many remain poorly understood. nih.gov Predictive modeling of biochemical pathways aims to place these molecules into the context of cellular networks, such as metabolic or signaling pathways, to hypothesize their roles. iarc.fr

Given that N-(4-Aminobutyl)-5'-adenylic acid is a modified form of AMP, a central molecule in energy metabolism and signaling, predictive models could explore several possibilities: wikipedia.orgiitkgp.ac.in

Participation in existing pathways: The model could assess whether the compound can be recognized and processed by enzymes that normally act on AMP or other nucleotides. This involves representing the biochemical pathway as a series of molecular transformations mediated by enzymes. iarc.fr

Creation of novel pathways: The modification may lead the compound into new metabolic routes or allow it to trigger unique signaling cascades.

Inhibition or modulation of pathways: The compound might act as an inhibitor of one or more enzymes, thereby altering the flow of metabolites through a pathway.

Modern approaches to pathway prediction often employ machine learning and deep learning techniques. iitkgp.ac.in For example, a model could be trained on a large dataset of known molecules and their associated pathways. By representing the chemical structure of N-(4-Aminobutyl)-5'-adenylic acid as a molecular graph, a graph convolutional network could be used to extract features and predict the pathway class it is most likely to participate in. iitkgp.ac.in These predictions can then be used to generate hypotheses for experimental validation.

The complexity of accurately predicting the structural and energetic effects of modifications on RNA, for instance, highlights the need for robust computational models. nih.gov While many models exist for canonical nucleotides, accounting for the vast number of possible modifications is a significant challenge. nih.gov A combined approach using molecular dynamics and quantum mechanics has shown promise in accurately predicting the thermodynamic parameters of modified nucleotides, which is essential for predicting RNA secondary structure and function.

Structure-Activity Relationship (SAR) Studies for Analogues

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. drugbank.com By systematically synthesizing and testing analogues of a lead compound, researchers can build a model that correlates chemical structure with biological effect. jenabioscience.com

For N-(4-Aminobutyl)-5'-adenylic acid, an SAR study would involve creating a library of related compounds and evaluating their effects on a specific biological target. Modifications could be made to three main parts of the molecule:

The N-(4-aminobutyl) side chain: The length of the alkyl chain could be varied, or the terminal amino group could be modified or replaced.

The ribose sugar: The hydroxyl groups could be modified or removed.

The adenine base: Other purine or pyrimidine (B1678525) bases could be substituted.

A relevant study on analogues of 5′-(((Z)-4-amino-2-butenyl)methylamino)-5′-deoxyadenosine, an inhibitor of S-adenosylmethionine decarboxylase, provides valuable insights into how such modifications can impact activity. jenabioscience.com Although this lead compound showed potent antiparasitic activity, its poor penetration of the blood-brain barrier limited its therapeutic potential. jenabioscience.com The subsequent SAR study, while not ultimately yielding a compound with improved CNS penetration, provided a comprehensive dataset on how structural changes affect activity and metabolic stability. jenabioscience.com

The following table illustrates a hypothetical SAR study for analogues of N-(4-Aminobutyl)-5'-adenylic acid, based on potential modifications and their expected impact on binding to a hypothetical kinase target.

| Analogue | Modification | Rationale | Expected Activity |

| 1 | Shorten the alkyl chain to N-(2-aminoethyl) | Test the importance of side chain length for reaching specific residues in the binding pocket. | Potentially reduced, as the chain may be too short for optimal interactions. |

| 2 | Lengthen the alkyl chain to N-(6-aminohexyl) | Explore if a longer, more flexible chain can access additional binding interactions. | Could increase or decrease, depending on the topology of the binding site. |

| 3 | Replace the terminal amino group with a hydroxyl group | Determine the role of the positive charge at the end of the side chain. | Likely reduced, if a key salt bridge is formed by the amino group. |

| 4 | Deoxygenate the 2'-hydroxyl on the ribose (deoxyadenosine analogue) | Assess the importance of the 2'-hydroxyl for binding, which is crucial for distinguishing RNA from DNA. | Activity may be retained or altered, depending on whether the 2'-OH is a key hydrogen bond donor/acceptor. |

Such SAR studies are essential for optimizing lead compounds, improving their potency, selectivity, and pharmacokinetic properties. jenabioscience.com The data generated from these studies can also be used to develop quantitative structure-activity relationship (QSAR) models, which use computational methods to predict the activity of new, untested analogues.

Viii. Future Research Trajectories for N 4 Aminobutyl 5 Adenylic Acid Derivatives

Exploration of Novel Biochemical Functions and Interactions

The introduction of an N-(4-aminobutyl) group to the 5'-adenylic acid structure opens up new avenues for biochemical interactions. Future research should systematically investigate the affinity and modulatory effects of these derivatives on a range of protein targets.

Key Research Questions:

Enzyme Interactions: How do these derivatives interact with enzymes that utilize ATP or AMP as substrates or allosteric regulators? wikipedia.orgdrugbank.com This includes kinases, phosphatases, and metabolic enzymes. For instance, studies on 5'-adenylic acid deaminase and creatine (B1669601) kinase have shown that substrate binding can alter the enzyme's conformation and its interaction with antibodies. nih.gov Investigating whether N-(4-aminobutyl)-5'-adenylic acid derivatives can modulate such enzymes is a promising area.

Receptor Binding: What is the binding affinity of these compounds for purinergic receptors (e.g., adenosine (B11128) receptors)? The N6-substitution in related adenosine derivatives has been shown to be a key determinant for receptor interaction.

Nucleic Acid Interactions: Does the positively charged aminobutyl group facilitate interactions with the negatively charged phosphate (B84403) backbone of DNA and RNA? This could lead to the development of novel gene-regulatory agents. Research on related acridine (B1665455) derivatives suggests that the side chain length is crucial for DNA adduct formation. nih.gov

Potential Research Targets and their Functions

| Target Class | Potential Function |

|---|---|

| Kinases | Modulation of signaling pathways |

| Deaminases | Regulation of nucleotide metabolism |

| Polymerases | Inhibition of nucleic acid synthesis |

Development of Advanced Synthetic Strategies for Complex Analogues

The synthesis of N-(4-aminobutyl)-5'-adenylic acid and its more complex analogues is crucial for enabling detailed structure-activity relationship (SAR) studies. While foundational synthetic methods exist, future efforts should focus on creating more diverse and intricate derivatives. elsevierpure.com

Future Synthetic Goals:

Combinatorial Libraries: Develop high-throughput synthetic methods to generate libraries of N-(4-aminobutyl)-5'-adenylic acid derivatives with variations in the butyl chain (e.g., length, rigidity, and functionalization) and the adenine (B156593) and ribose moieties.

Stereoselective Synthesis: Refine synthetic routes to allow for precise control over the stereochemistry of the ribose sugar, which is known to be critical for biological activity.

Bio-orthogonal Modifications: Incorporate bio-orthogonal handles (e.g., alkynes, azides) into the structure to facilitate their use in chemical biology applications, such as activity-based protein profiling and imaging. The synthesis of analogues with such modifications has been reported for other nucleotide derivatives. researchgate.net

Integration into Multi-Omics Research for Systems-Level Understanding

The advent of multi-omics technologies provides an unprecedented opportunity to understand the systems-level effects of novel compounds. Integrating N-(4-aminobutyl)-5'-adenylic acid derivatives into these research pipelines can elucidate their mechanism of action and identify new therapeutic applications. nih.govmdpi.comnih.gov

Multi-Omics Approaches:

Transcriptomics: Analyze changes in gene expression profiles in cells treated with these derivatives to identify affected pathways and downstream targets.

Proteomics: Utilize chemical proteomics approaches, with the compound immobilized on a solid support, to pull down and identify interacting proteins from cell lysates.

Metabolomics: Assess the impact of these compounds on the cellular metabolome to understand their influence on metabolic networks. Studies have already utilized multi-omics to investigate amino acid metabolism in disease. nih.gov

Potential for Rational Design of New Research Probes

The unique chemical features of N-(4-aminobutyl)-5'-adenylic acid make it an attractive starting point for the rational design of new research probes. nih.gov

Probe Design Strategies:

Fluorescent Probes: Attach a fluorophore to the aminobutyl chain to create probes for visualizing the localization and dynamics of target proteins or nucleic acids within living cells.

Photoaffinity Probes: Incorporate a photoreactive group to enable covalent cross-linking to interacting biomolecules upon photo-irradiation, facilitating the identification of binding partners.

Bifunctional Probes: Design molecules that contain the N-(4-aminobutyl)-5'-adenylic acid scaffold linked to another functional moiety, such as a protein degrader or an enzyme inhibitor, to create targeted therapeutic agents. The design of such specific inhibitors has been demonstrated for other molecular targets. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.